2-Fluoro-5-(trifluoromethyl)benzaldehyde
Overview
Description
2-Fluoro-5-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H4F4O. It is a colorless to light yellow liquid at room temperature and is known for its unique chemical properties due to the presence of both fluorine and trifluoromethyl groups on the benzaldehyde ring . This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoro-5-(trifluoromethyl)benzaldehyde can be synthesized through several methods. One common method involves the fluorination of 5-(trifluoromethyl)benzaldehyde using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes are optimized for high yield and purity, and they may use specialized equipment to handle the reactive fluorinating agents safely .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Fluoro-5-(trifluoromethyl)benzoic acid.
Reduction: 2-Fluoro-5-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-5-(trifluoromethyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly those involving fluorinated compounds.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Fluoro-5-(trifluoromethyl)benzaldehyde exerts its effects is primarily through its reactivity with various biological and chemical targets. The presence of fluorine atoms enhances its ability to participate in hydrogen bonding and other interactions, making it a valuable tool in medicinal chemistry and biochemistry .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)benzoic acid
- 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
- 2-(Trifluoromethyl)benzaldehyde
Uniqueness
2-Fluoro-5-(trifluoromethyl)benzaldehyde is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the benzaldehyde ring. This unique structure imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound in various chemical syntheses and applications .
Biological Activity
Overview
2-Fluoro-5-(trifluoromethyl)benzaldehyde is an aromatic aldehyde characterized by the presence of both fluorine and trifluoromethyl groups. Its molecular formula is , and it has gained attention in various fields, particularly in medicinal chemistry, due to its unique structural features that influence its biological activity. This article explores the compound's biological activity, including its mechanisms of action, applications in research, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 192.11 g/mol |
CAS Number | 146137-78-2 |
Purity | ≥97.0% |
IUPAC Name | This compound |
The presence of fluorine and trifluoromethyl groups enhances the compound's lipophilicity, which is crucial for its interaction with biological macromolecules.
The biological activity of this compound can be attributed to its interactions with proteins and enzymes. The trifluoromethyl group increases the compound's ability to penetrate cell membranes, while the fluorine atoms can form strong hydrogen bonds with target proteins. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects such as anti-inflammatory and anticancer activities .
Biological Applications
1. Enzyme Inhibition and Protein-Ligand Interactions
- The compound is used in studies focusing on enzyme inhibition due to its structural features that allow it to interact effectively with enzyme active sites.
- It has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases such as cancer.
2. Medicinal Chemistry
- Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including Hep G2 (liver), A549 (lung), MDA-MB-231 (breast), and HeLa (cervical) cells .
- The compound has been investigated for its potential therapeutic properties, including anti-inflammatory and anticancer effects.
Case Study 1: Anti-Cancer Activity
A study demonstrated that this compound derivatives exhibited IC50 values as low as 1.2 μM against multiple cancer cell lines. This suggests strong potential for developing new anticancer agents based on this scaffold .
Case Study 2: Enzyme Inhibition
Another research effort highlighted the ability of certain derivatives to inhibit 17β-hydroxysteroid dehydrogenases (17β-HSDs), which are crucial in estrogen metabolism. Inhibitors showed up to 89% inhibition at a concentration of 1 μM, indicating potential applications in treating estrogen-dependent diseases such as breast cancer .
Comparative Analysis with Similar Compounds
Compound | IC50 (μM) | Biological Activity |
---|---|---|
This compound | ≤1.2 | Anticancer activity against multiple lines |
3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde | Not specified | Potential enzyme inhibition |
4-(Trifluoromethyl)benzaldehyde | Not specified | General applications in organic synthesis |
The unique positioning of functional groups in this compound contributes to its distinct reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-fluoro-5-(trifluoromethyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLNLGMUINCSGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370566 | |
Record name | 2-Fluoro-5-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146137-78-2 | |
Record name | 2-Fluoro-5-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoro-5-(trifluoromethyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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